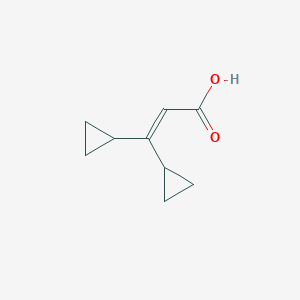

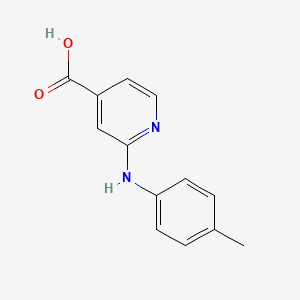

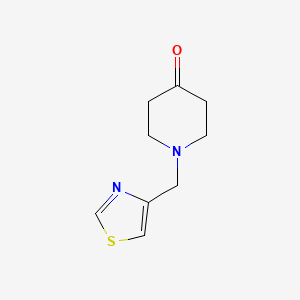

![molecular formula C9H9F3N4O3 B1437435 Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 940271-58-9](/img/structure/B1437435.png)

Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Übersicht

Beschreibung

The compound “Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo[4,3-a]pyrazine derivatives .

Synthesis Analysis

The synthesis of such compounds involves aromatic nucleophilic substitution and other techniques . The structures of these compounds are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a triazolo[4,3-a]pyrimidine core . Triazole compounds contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Ring-chain Isomerism

A study by Pryadeina et al. (2008) discusses the cyclisation of related compounds leading to ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These compounds exhibit ring–chain isomerism in solution, influenced by solvent and polyfluoroalkyl substituent length, transitioning to ethyl 3-polyfluoroalkyl-3-oxo-2-{([1,2,4]triazol-3-yl)aminomethylidene}propionates via heterocyclic ring opening. This highlights the chemical flexibility and potential for derivative synthesis of compounds within this chemical class (Pryadeina et al., 2008).

Structural Analogues and Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, showing the synthetic versatility of triazolopyrimidine derivatives. These compounds were evaluated for their tuberculostatic activity, demonstrating the potential pharmaceutical applications of this chemical scaffold (Titova et al., 2019).

Mechanistic Insights into Chemical Transformations

Research by Lashmanova et al. (2019) involved the preparation of triazolo[4,3-a]pyrimidines by reducing related compounds, providing valuable mechanistic insights into the chemical transformations that these compounds can undergo. The structural confirmation through single crystal X-ray diffraction data underpins the detailed understanding of their chemical structure (Lashmanova et al., 2019).

Green Chemistry Approaches

A study by Khaligh et al. (2020) introduced a new additive for the preparation of triazolopyrimidine derivatives, emphasizing the importance of eco-friendly and practical synthetic methodologies in the field of green chemistry. This additive facilitated the synthesis under mild conditions, showcasing the compound's adaptability to environmentally conscious chemical processes (Khaligh et al., 2020).

Antitumor Activity Evaluation

Gomha et al. (2017) synthesized a novel compound within this class and evaluated its antitumor activities against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated significant potency, suggesting the relevance of these compounds in the search for new anticancer agents (Gomha et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-5-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4O3/c1-2-19-6(17)5-3-13-7-15-14-4-16(7)8(5,18)9(10,11)12/h3-4,18H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYCHJBVUUHMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NN=CN2C1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

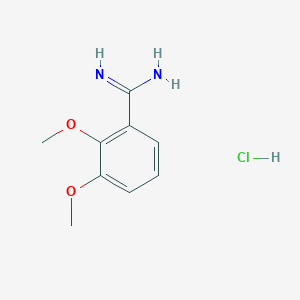

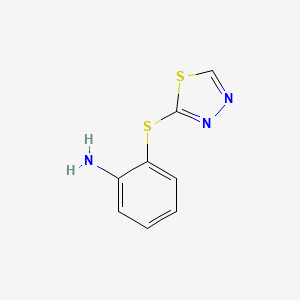

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)

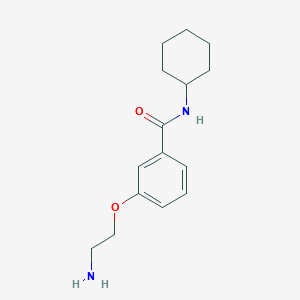

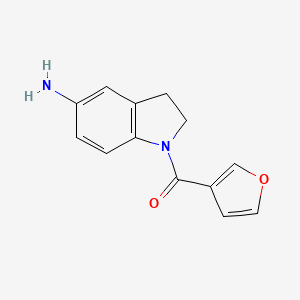

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

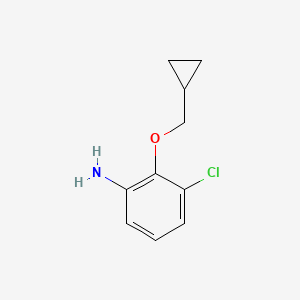

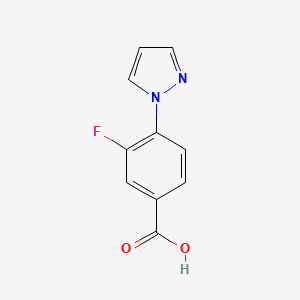

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)